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Introduction
AG 555, also known as Tyrphostin AG 555, is a potent and selective inhibitor of the Epidermal

Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] As a member of the tyrphostin

family of compounds, it exerts significant anti-proliferative and pro-apoptotic effects on various

cell types, particularly those with dysregulated EGFR signaling, such as cancer cells.[2][5] This

technical guide provides a comprehensive overview of the cellular effects of AG 555, with a

focus on its mechanism of action, impact on signaling pathways, and available data on its

cellular activity. While specific data on the direct cell permeability and uptake mechanisms of

AG 555 are not extensively detailed in the current literature, this guide will infer potential

mechanisms based on the characteristics of small molecule kinase inhibitors and will provide

detailed protocols for assessing its biological effects.

Cellular Activity and Inhibitory Concentrations
AG 555 demonstrates potent inhibitory activity against EGFR and exhibits selectivity over other

kinases. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b133566?utm_src=pdf-interest
https://www.benchchem.com/product/b133566?utm_src=pdf-body
https://www.benchchem.com/product/b133566?utm_src=pdf-body
https://www.medchemexpress.com/AG_555.html
https://www.apexbt.com/ag-555.html
https://dcchemicals.com/product_show-AG555.html
https://www.rndsystems.com/products/ag-555_0618
https://www.apexbt.com/ag-555.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1986742/
https://www.benchchem.com/product/b133566?utm_src=pdf-body
https://www.benchchem.com/product/b133566?utm_src=pdf-body
https://www.benchchem.com/product/b133566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 Value Cell Line/System Reference

EGFR Kinase 0.7 µM In vitro kinase assay [4][6]

ErbB2 (HER2) 35 µM In vitro kinase assay [6]

Insulin Receptor

Kinase
>100 µM In vitro kinase assay [4]

HPV16-immortalized

keratinocytes (cell

growth)

6.4 µM Cell-based assay [3][4]

Normal keratinocytes

(cell growth)
9.4 µM Cell-based assay [4]

HER 14 cells (EGF-

dependent growth)
2.5 µM Cell-based assay [6]

Moloney murine

leukemia virus (Mo-

MuLV) reverse

transcriptase

10.8 µM In vitro enzyme assay [6]

Cell Permeability and Cellular Uptake
Specific studies detailing the mechanisms of AG 555 transport across the cell membrane are

limited. However, as a small molecule inhibitor, it is likely to enter cells through passive

diffusion across the lipid bilayer. The physicochemical properties of AG 555, such as its

molecular weight (322.36 g/mol ) and lipophilicity, would favor this mechanism of uptake.[3]

General mechanisms for small molecule uptake include:

Passive Diffusion: Movement across the cell membrane driven by a concentration gradient.

Facilitated Diffusion: Transport mediated by membrane proteins, but still dependent on a

concentration gradient.

Active Transport: Energy-dependent transport against a concentration gradient, which is less

likely for this type of molecule unless a specific transporter is involved.
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Further research is required to definitively elucidate the specific transporters or mechanisms

that may contribute to the cellular uptake of AG 555.

Mechanism of Action and Impact on Signaling
Pathways
AG 555 primarily functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase

domain.[4] By binding to the ATP-binding pocket, it prevents the autophosphorylation of the

receptor upon ligand binding (e.g., EGF), thereby blocking the initiation of downstream

signaling cascades.[5]

The inhibition of EGFR by AG 555 has several key downstream consequences:

Inhibition of the MAP Kinase Pathway: AG 555 treatment has been shown to lead to an

activation of the mitogen-activated protein kinase (MAPK) pathway, specifically enhancing

the phosphorylation of JNK and p38.[3] This can contribute to growth arrest and apoptosis.

Blockade of Cdk2 Activation: AG 555 can block the activation of cyclin-dependent kinase 2

(Cdk2), a key regulator of the cell cycle.[1][2] This leads to cell cycle arrest at the G1/S

phase.[2][3]

Induction of Apoptosis: By inhibiting pro-survival signals emanating from EGFR, AG 555 can

induce programmed cell death (apoptosis) in susceptible cells.[2]

Signaling Pathway Diagram
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Caption: EGFR signaling pathway and points of inhibition by AG 555.

Experimental Protocols
While specific protocols for measuring AG 555 uptake are not available, the following are

standard methods to assess its biological activity and effects on EGFR signaling.
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In Vitro Kinase Assay to Determine EGFR Inhibition
Objective: To quantify the inhibitory effect of AG 555 on EGFR kinase activity.

Materials:

Recombinant human EGFR kinase domain

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

ATP (with γ-32P-ATP for radiometric assay or cold ATP for non-radiometric assays)

AG 555 stock solution (in DMSO)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

96-well plates

Scintillation counter or appropriate detection system for non-radiometric assays

Procedure:

Prepare serial dilutions of AG 555 in kinase reaction buffer.

In a 96-well plate, add the EGFR kinase domain and the kinase substrate to each well.

Add the different concentrations of AG 555 to the wells. Include a control with DMSO only.

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

Spot the reaction mixture onto phosphocellulose paper or use another method to separate

the phosphorylated substrate from the free ATP.

Wash the paper to remove unincorporated ATP.
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Quantify the amount of incorporated phosphate using a scintillation counter.

Plot the percentage of kinase inhibition against the log concentration of AG 555 to determine

the IC50 value.

Cell Proliferation Assay (MTT or WST-1)
Objective: To determine the effect of AG 555 on the proliferation of cancer cells.

Materials:

Cancer cell line of interest (e.g., A431, which overexpresses EGFR)

Complete cell culture medium

AG 555 stock solution (in DMSO)

MTT or WST-1 reagent

96-well cell culture plates

Microplate reader

Procedure:

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere

overnight.

Treat the cells with various concentrations of AG 555. Include a vehicle control (DMSO).

Incubate the cells for a desired period (e.g., 48 or 72 hours).

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's

instructions.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the percentage of cell viability relative to the control and plot it against the AG 555
concentration to determine the IC50 for cell growth inhibition.
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Western Blot Analysis of EGFR Phosphorylation
Objective: To assess the effect of AG 555 on EGFR autophosphorylation in cells.

Materials:

Cancer cell line of interest

Serum-free medium

EGF

AG 555 stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

SDS-PAGE and Western blotting equipment

Procedure:

Plate the cells and grow them to 70-80% confluency.

Serum-starve the cells overnight.

Pre-treat the cells with different concentrations of AG 555 for a specified time (e.g., 1-2

hours).

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes).

Wash the cells with cold PBS and lyse them.

Determine the protein concentration of the lysates.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with primary antibodies against phospho-EGFR and total

EGFR. Use β-actin as a loading control.

Incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the level of EGFR phosphorylation inhibition.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. apexbt.com [apexbt.com]

3. Tyrphostin AG-555|AG555|EGFR inhibitor [dcchemicals.com]

4. rndsystems.com [rndsystems.com]

5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC
[pmc.ncbi.nlm.nih.gov]

6. caymanchem.com [caymanchem.com]

To cite this document: BenchChem. [AG 555: A Technical Guide to its Cellular Effects and
Signaling Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133566#ag-555-cell-permeability-and-uptake]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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